molecular formula C37H64N2O5 B14032695 Orlistat impurity 8

Orlistat impurity 8

Cat. No.: B14032695
M. Wt: 616.9 g/mol
InChI Key: VRTOQAVTQOAFHC-IRZUOLHVSA-N
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Description

Orlistat impurity 8 is a byproduct formed during the synthesis of Orlistat, a lipase inhibitor used for the treatment of obesity. Orlistat works by inhibiting the absorption of dietary fats in the intestines. Impurities like this compound can affect the purity, stability, and efficacy of the final pharmaceutical product .

Preparation Methods

The synthesis of Orlistat impurity 8 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods for this compound are similar to those used for Orlistat but may involve additional steps to isolate and purify the impurity. Industrial production methods often include high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main product .

Chemical Reactions Analysis

Orlistat impurity 8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Orlistat impurity 8 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Orlistat impurity 8 is not well-documented, but it is believed to interact with similar molecular targets as Orlistat. Orlistat works by inhibiting gastrointestinal lipases, preventing the breakdown and absorption of dietary fats. The impurity may also inhibit these enzymes, but its exact effects and pathways are still under investigation .

Comparison with Similar Compounds

Orlistat impurity 8 can be compared with other related impurities found in Orlistat, such as:

  • Orlistat related compound A
  • Orlistat related compound B
  • Orlistat related compound D
  • Orlistat open ring amide
  • Orlistat related compound E

These impurities differ in their chemical structure and properties, affecting the overall quality and stability of the pharmaceutical product. This compound is unique in its specific formation pathway and potential impact on the final product .

Properties

Molecular Formula

C37H64N2O5

Molecular Weight

616.9 g/mol

IUPAC Name

[(7S,8S,10S)-8-hydroxy-7-[[(1R)-1-phenylethyl]carbamoyl]henicosan-10-yl] 2-formamido-4-methylpentanoate

InChI

InChI=1S/C37H64N2O5/c1-6-8-10-12-13-14-15-16-20-24-32(44-37(43)34(38-28-40)26-29(3)4)27-35(41)33(25-21-11-9-7-2)36(42)39-30(5)31-22-18-17-19-23-31/h17-19,22-23,28-30,32-35,41H,6-16,20-21,24-27H2,1-5H3,(H,38,40)(H,39,42)/t30-,32+,33+,34?,35+/m1/s1

InChI Key

VRTOQAVTQOAFHC-IRZUOLHVSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)N[C@H](C)C1=CC=CC=C1)O)OC(=O)C(CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)NC(C)C1=CC=CC=C1)O)OC(=O)C(CC(C)C)NC=O

Origin of Product

United States

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